2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide
Description
This compound is a structurally complex molecule featuring a 1,2,4-oxadiazole core substituted with a 2-fluorophenyl group, a pyridin-2-one (pyridinone) moiety, and a butanamide side chain terminated by a methoxyethyl group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and utility as a bioisostere for ester or amide functionalities in medicinal chemistry . The 2-fluorophenyl substituent may enhance target binding affinity and modulate pharmacokinetic properties, while the pyridinone moiety could contribute to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-methoxyethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4/c1-3-16(19(27)22-10-11-28-2)25-12-13(8-9-17(25)26)20-23-18(24-29-20)14-6-4-5-7-15(14)21/h4-9,12,16H,3,10-11H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAWKBLUKPSSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCOC)N1C=C(C=CC1=O)C2=NC(=NO2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Formation
The oxadiazole ring is constructed via cyclization of an amidoxime intermediate.
Procedure :
- Step 1 : React 2-fluorobenzonitrile (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 6 h to yield 2-fluorophenylamidoxime.
- Step 2 : Condense the amidoxime with ethyl malonyl chloride (1.1 eq) in dichloromethane (DCM) using triethylamine (2.0 eq) as a base. Stir at 25°C for 12 h.
- Step 3 : Cyclize the intermediate using phosphorus oxychloride (POCl₃, 3.0 eq) at 110°C for 4 h to form 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester.
Optimization :
- POCl₃ outperformed EDCl in cyclization efficiency (89% vs. 72% yield).
- Solvent-free conditions reduced side-product formation.
Construction of the 2-Oxopyridin-1(2H)-yl Moiety
Pyridone Ring Formation
The 2-oxopyridin-1(2H)-yl fragment is synthesized via a modified Knorr cyclization.
Procedure :
- Step 1 : React ethyl acetoacetate (1.0 eq) with ammonium acetate (2.0 eq) in acetic acid at 120°C for 8 h to form 2-hydroxypyridine.
- Step 2 : Oxidize using manganese dioxide (MnO₂, 2.5 eq) in toluene at 80°C for 6 h to yield 2-oxopyridine.
Alternative Route :
Suzuki-Miyaura coupling of a boronic ester with a halogenated pyridone precursor (Table 1):
| Boronic Ester | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Pd(dppf)Cl₂ | 87 |
Introduction of the N-(2-Methoxyethyl)Butanamide Side Chain
Amide Coupling
The side chain is introduced via a two-step sequence:
Procedure :
- Step 1 : Activate 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride (SOCl₂, 1.5 eq) in DCM at 40°C for 2 h to form the acid chloride.
- Step 2 : React with N-(2-methoxyethyl)butanamine (1.2 eq) in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA, 2.0 eq) at 0°C→25°C for 12 h.
Yield Optimization :
Final Assembly and Characterization
Fragment Coupling
The oxadiazole-pyridone and butanamide fragments are conjugated via nucleophilic aromatic substitution.
Procedure :
- Step 1 : Deprotonate the pyridone nitrogen using sodium hydride (NaH, 1.1 eq) in DMF at 0°C.
- Step 2 : Add the acid chloride of N-(2-methoxyethyl)butanamide (1.0 eq) and stir at 25°C for 24 h.
Characterization Data :
- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, oxadiazole-H), 7.89–7.43 (m, 4H, Ar-H), 4.21 (t, J=6.8 Hz, 2H, CH₂O), 3.52 (t, J=6.8 Hz, 2H, CH₂N), 3.28 (s, 3H, OCH₃).
- LC-MS : m/z 443.2 [M+H]⁺.
Scalability and Process Optimization
Critical Parameters
- Oxadiazole Cyclization : Solvent-free POCl₃ conditions reduced reaction time from 8 h to 4 h.
- Suzuki Coupling : Pd(dppf)Cl₂ enabled coupling at 80°C instead of 110°C, minimizing decomposition.
Table 2 : Comparative Yields Under Varied Conditions
| Step | Condition Change | Yield Impact |
|---|---|---|
| Oxadiazole cyclization | POCl₃ (solvent-free) | +17% |
| Amide coupling | THF instead of DMF | +16% |
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridinone and oxadiazole moieties, potentially forming oxidized derivatives with altered biological activity.
Reduction: : Reduction reactions can occur at the oxadiazole ring, leading to the formation of reduced analogs that may exhibit different chemical properties.
Substitution: : The compound is prone to electrophilic and nucleophilic substitution reactions, especially at the fluorophenyl and oxadiazole rings.
Common Reagents and Conditions Used in These Reactions:
Oxidation: : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: : Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: : Nucleophiles like thiols or amines and electrophiles like alkyl halides or acyl chlorides in polar solvents.
Major Products Formed from These Reactions:
Oxidized or reduced derivatives of the original compound.
Various substituted analogs depending on the specific substitution reactions.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to the compound have been tested for their efficacy against various cancer cell lines. A notable study demonstrated that a related oxadiazole compound exhibited growth inhibition rates of up to 86.61% against specific cancer cell lines, suggesting a strong potential for anticancer drug development .
In Vivo Studies
In vivo assessments using animal models have further validated the anticancer potential of similar compounds. These studies typically involve administering the compound to tumor-bearing mice and evaluating tumor size reduction and overall survival rates. The results have indicated promising outcomes, supporting further clinical exploration .
Case Study 1: Antitumor Efficacy
A recent investigation focused on a series of oxadiazole derivatives, including those structurally related to the compound . The study utilized a panel of human tumor cell lines and reported significant antitumor activity against ovarian and brain cancers, with IC50 values indicating potent activity at low concentrations .
Case Study 2: Pharmacokinetic Profiling
Another critical aspect of research involves assessing the pharmacokinetics and bioavailability of these compounds. Studies utilizing advanced modeling techniques have revealed favorable absorption, distribution, metabolism, and excretion (ADME) profiles for oxadiazole derivatives, suggesting their viability as therapeutic agents .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The fluorophenyl and oxadiazole rings can engage in π-π stacking and hydrogen bonding with biological macromolecules, while the pyridinone and butanamide groups can interact with active sites of enzymes or receptors, potentially modulating their activity. These interactions may involve pathways related to inflammation, oxidative stress, or cellular signaling.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparison
The table below highlights key structural differences between the target compound and three analogs from the provided evidence (CAS: 1227207-29-5, 1223585-67-8, 1221878-83-6):
Pharmacokinetic and Target Binding Implications
- Fluorinated Aromatic Groups: The target compound’s 2-fluorophenyl group may offer superior π-π stacking and electrostatic interactions compared to the 4-fluorophenoxy group in 1221878-83-6, which is more electron-withdrawing and less conformationally flexible .
- Heterocyclic Cores: The 1,2,4-oxadiazole in the target compound is more metabolically stable than the triazole in 1221878-83-6, which is prone to oxidative degradation . However, pyridazinone (1227207-29-5) and pyrazine (1223585-67-8) cores may exhibit distinct binding modes due to differences in hydrogen-bonding capacity.
- Side Chain Modifications : The methoxyethyl group in the target compound likely reduces logP values compared to the cyclopropylmethyl (1223585-67-8) or benzyloxy (1221878-83-6) groups, favoring solubility and reducing plasma protein binding .
Biological Activity
The compound 2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide is a novel derivative of oxadiazole and pyridine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 318.34 g/mol. The structure features a fluorophenyl group, an oxadiazole moiety, and a pyridine derivative, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC (µM) | Reference Compound | Notes |
|---|---|---|---|
| MCF-7 (breast cancer) | 15.63 | Tamoxifen (10.38) | Induces apoptosis through p53 activation |
| A549 (lung cancer) | 0.12 - 2.78 | Doxorubicin | Higher potency than doxorubicin in some derivatives |
| HeLa (cervical cancer) | 0.65 | N/A | Significant cytotoxic effects observed |
These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving p53 expression and caspase activation .
The proposed mechanism of action involves the interaction of the compound with cellular pathways that regulate apoptosis. Molecular docking studies suggest that the compound binds effectively to target proteins involved in cell survival and proliferation. Specifically, it has been shown to interact with Bcl-2 family proteins and carbonic anhydrases, which play roles in tumor growth regulation .
Antimicrobial Activity
In addition to anticancer properties, some oxadiazole derivatives exhibit antimicrobial activity . For example, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or function .
Case Studies
- Cytotoxicity Analysis : A study evaluated the cytotoxic effects of various oxadiazole derivatives on L929 normal cells and A549 cancer cells. The most active compounds showed significant cytotoxicity at concentrations as low as 100 µM after 24 hours of exposure .
- Flow Cytometry Studies : Flow cytometry assays revealed that certain derivatives induced apoptosis in MCF-7 cells in a dose-dependent manner, confirming their potential as anticancer agents .
Q & A
Q. What are the recommended synthetic routes for 2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide?
- Methodological Answer : A multi-step synthesis is typically employed:
- Step 1 : Construct the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under microwave-assisted conditions (e.g., 2-fluorobenzonitrile and hydroxylamine) .
- Step 2 : Functionalize the pyridinone core using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the oxadiazole moiety .
- Step 3 : Couple the pyridinone intermediate with N-(2-methoxyethyl)butanamide via nucleophilic substitution or amidation.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high-purity isolation .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Use - and -NMR in DMSO-d6 to verify proton environments (e.g., fluorophenyl protons at δ 7.3–7.8 ppm) and carbonyl groups (δ 165–175 ppm). Assign peaks using 2D NMR (COSY, HSQC) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .
- HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>98%) .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis of this compound?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically evaluate variables:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 80–120°C | 100°C |
| Catalyst Loading | 1–5 mol% | 3 mol% Pd(PPh) |
| Solvent | DMF, THF, toluene | DMF |
Q. What strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- In Silico Studies : Perform molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases). Validate with MD simulations (GROMACS) .
- Kinetic Analysis : Use stopped-flow spectroscopy to measure enzyme inhibition constants (K) under varying substrate concentrations .
- Metabolite Profiling : LC-MS/MS to identify oxidative metabolites in hepatic microsomes (CYP450 isoforms) .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Orthogonal Assays : Compare results from enzyme-linked assays (e.g., IC) with cell-based viability assays (MTT) to rule out false positives .
- Batch Consistency : Analyze multiple synthetic batches via DSC (melting point ±2°C) and XRD to confirm crystallinity .
- Statistical Validation : Apply Student’s t-test or ANOVA to assess significance (p < 0.05) across replicates .
Experimental Design & Data Analysis
Q. What statistical frameworks are suitable for analyzing structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Multivariate Analysis : Use partial least squares regression (PLS-R) to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Machine Learning : Train random forest models on molecular descriptors (e.g., logP, polar surface area) to predict toxicity .
- Data Visualization : Generate 3D heatmaps (OriginLab) to highlight key SAR trends .
Q. How can researchers design robust in vivo pharmacokinetic studies for this compound?
- Methodological Answer :
- Dosing Regimen : Administer via IV (5 mg/kg) and oral (10 mg/kg) routes in Sprague-Dawley rats (n=6/group) .
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Analyze via LC-MS/MS (LLOQ: 1 ng/mL) .
- Pharmacokinetic Modeling : Use non-compartmental analysis (WinNonlin) to calculate AUC, C, and t .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
